1-(m-Tolyl)butan-1-amine hydrochloride
Description
Properties
CAS No. |
1864074-38-3 |
|---|---|
Molecular Formula |
C11H18ClN |
Molecular Weight |
199.72 g/mol |
IUPAC Name |
1-(3-methylphenyl)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H17N.ClH/c1-3-5-11(12)10-7-4-6-9(2)8-10;/h4,6-8,11H,3,5,12H2,1-2H3;1H |
InChI Key |
AGOATVSLPHZLIY-UHFFFAOYSA-N |
SMILES |
CCCC(C1=CC=CC(=C1)C)N.Cl |
Canonical SMILES |
CCCC(C1=CC=CC(=C1)C)N.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: Ortho- and Para-Tolyl Derivatives
Key Differences :
- Both share the molecular formula C₁₁H₁₈ClN, but the para isomer may exhibit distinct solubility and reactivity due to reduced steric hindrance .
- 1-(o-Tolyl)butan-1-amine hydrochloride (CAS 1213497-62-1): The ortho-methyl group introduces steric strain near the amine, likely reducing stability and altering intermolecular interactions .
Table 1: Positional Isomer Comparison
Aromatic Ring Modifications
Fluorophenyl Analog :
- This could improve solubility in polar solvents compared to the m-tolyl derivative .
Thiophene Derivative :
- Molecular weight is 191.72 g/mol, slightly lighter than the m-tolyl compound .
Table 2: Aromatic Ring Modifications
*Estimated based on formula C₁₀H₁₄ClFN
Chain Length and Branching
Butylamine Hydrochloride (CAS 3858-78-4):
- A simpler analog (C₄H₁₂ClN , MW 122.6 g/mol) lacking the aryl group. The absence of the m-tolyl moiety reduces lipophilicity, making it more water-soluble but less suited for hydrophobic interactions .
Butyl(1-phenylethyl)amine Hydrochloride (CAS 71475-28-0):
- Branched structure with a phenylethyl group (C₁₂H₂₀ClN, MW 213.75 g/mol).
Halogenated Derivatives
1-(2,5-Difluorophenyl)butan-1-amine Hydrochloride (HD-3325):
- Two fluorine atoms introduce strong electron-withdrawing effects, altering acidity and binding affinity. Classified as non-hazardous, but handling precautions are still advised .
Key Research Findings
- Chirality Matters : The (R)-enantiomer of 1-(m-tolyl)butan-1-amine hydrochloride is commercially emphasized, suggesting enantioselective applications in drug discovery .
- Steric vs. Electronic Effects : Ortho-substituted analogs face steric challenges, while para-substituted derivatives benefit from symmetry. Fluorine substitution enhances polarity but may reduce metabolic stability .
- Thiophene vs.
Preparation Methods
Reductive Amination
Reductive amination is a common method for synthesizing primary amines. This process involves the reaction of an aldehyde or ketone with ammonia or an amine in the presence of a reducing agent. For compounds like 1-(m-Tolyl)butan-1-amine, starting materials could be m-tolualdehyde and butanone, which would undergo reductive amination to form the desired amine.
Grignard Reactions
Grignard reactions are versatile in organic synthesis, allowing the formation of various carbon-carbon bonds. To synthesize 1-(m-Tolyl)butan-1-amine, one might use a Grignard reagent derived from m-tolylmagnesium bromide and react it with a suitable alkyl halide or epoxide to form the butyl backbone.
Gabriel Synthesis
The Gabriel synthesis is another method for preparing primary amines. It involves the reaction of an alkyl halide with phthalimide, followed by deprotection with hydrazine. This method could be adapted by using a suitable m-tolyl-substituted alkyl halide.
Formation of Hydrochloride Salt
Once the free amine is synthesized, forming the hydrochloride salt involves treating the amine with hydrochloric acid in a solvent like ethanol. This step is crucial for enhancing stability and solubility in aqueous solutions.
Analytical Methods for Purity and Stability
Characterizing the purity and stability of 1-(m-Tolyl)butan-1-amine hydrochloride involves techniques such as HPLC-UV/ELSD to monitor degradation products and TGA to assess thermal stability. Long-term stability can be ensured by storing the compound at -20°C in light-protected containers.
Q & A
Q. What are the optimal synthetic routes for 1-(m-Tolyl)butan-1-amine hydrochloride, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of aryl-substituted amine hydrochlorides like this compound typically involves reductive amination or catalytic reduction of nitriles. For example:
- Reduction of nitriles: Use hydrogen gas with a palladium catalyst (e.g., Pd/C) in ethanol under high pressure (3–5 atm) to reduce 1-(m-Tolyl)butanenitrile to the primary amine, followed by HCl salt formation .
- Reductive amination: React m-tolualdehyde with butylamine in the presence of sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6, followed by HCl precipitation .
Critical Factors:
- Catalyst choice: Palladium-based catalysts provide higher selectivity for primary amines compared to Raney nickel, which may over-reduce the product.
- Purification: Recrystallization from ethanol/ether mixtures improves purity (>95%) .
Q. How can researchers validate the structural integrity of this compound?
Methodological Answer: Use a multi-technique approach:
- NMR Spectroscopy:
- ¹H NMR (DMSO-d₆): Expect peaks at δ 7.2–7.4 (m, aromatic protons), δ 3.1–3.3 (t, -CH2-NH3+), and δ 1.2–1.6 (m, butyl chain). The NH3+ protons appear as a broad singlet near δ 8.1 .
- ¹³C NMR: Aromatic carbons (110–140 ppm), NH3+-adjacent carbon (~40 ppm), and aliphatic carbons (20–30 ppm) .
- Mass Spectrometry: ESI-MS in positive mode should show [M-Cl]+ at m/z 178.1 (C11H17N+) .
- Elemental Analysis: Confirm Cl⁻ content (~17.5% w/w) via ion chromatography .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical goggles, and lab coats to avoid skin/eye contact. Use fume hoods for weighing and reactions .
- Waste Disposal: Neutralize aqueous waste with sodium bicarbonate before disposal. Solid waste should be incinerated in a licensed facility .
- Spill Management: Absorb spills with vermiculite, place in sealed containers, and label as "amine hydrochloride waste" .
Advanced Research Questions
Q. How do regioisomeric differences (o-, m-, p-Tolyl) impact the physicochemical properties of this compound?
Methodological Answer:
- Solubility: The m-Tolyl derivative shows lower water solubility (~12 mg/mL) than the para-isomer (~18 mg/mL) due to reduced symmetry and dipole interactions .
- Thermal Stability: DSC analysis reveals a melting point of 195–198°C for the m-isomer, compared to 185–190°C for the ortho-analog, attributed to crystal packing efficiency .
- Bioactivity: In receptor-binding assays, the m-Tolyl group exhibits 30% higher affinity for serotonin transporters than the para-isomer, likely due to steric effects .
Q. What strategies resolve contradictions in reported biological activity data for aryl-substituted amine hydrochlorides?
Methodological Answer:
- Batch Consistency: Verify purity (>98%) via HPLC (C18 column, 0.1% TFA in acetonitrile/water). Impurities like residual aldehyde (<0.5%) can skew bioassay results .
- Enantiomer Separation: Use chiral chromatography (Chiralpak IA column, hexane/isopropanol) to isolate (R)- and (S)-enantiomers, as biological activity may vary significantly .
- Computational Modeling: Perform DFT calculations (e.g., Gaussian 16) to predict binding conformations with target enzymes, reconciling discrepancies between in vitro and in silico data .
Q. How can researchers optimize enantioselective synthesis of this compound?
Methodological Answer:
- Chiral Catalysts: Use (R)-BINAP-Ru complexes for asymmetric hydrogenation of the imine precursor, achieving >90% enantiomeric excess (ee) .
- Dynamic Kinetic Resolution: Employ lipase-based systems (e.g., CAL-B) in toluene to racemize and resolve intermediates at 50°C, yielding 85% ee .
- Analytical Validation: Measure ee via chiral HPLC (Daicel CHIRALCEL OD-H column, hexane/ethanol 90:10) .
Q. What computational tools predict the metabolic stability of this compound in pharmacokinetic studies?
Methodological Answer:
Q. How do solvent systems influence crystallization and polymorph formation?
Methodological Answer:
- Polymorph Screening: Use ethanol/water (70:30) to obtain Form I (needle-like crystals, monoclinic) or acetonitrile/ethyl acetate (50:50) for Form II (prismatic crystals, orthorhombic) .
- PXRD Analysis: Form I shows peaks at 2θ = 12.4°, 15.7°, and 24.3°, while Form II exhibits 10.8°, 18.2°, and 26.5° .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
